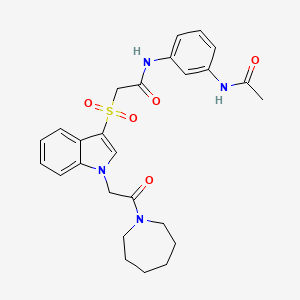

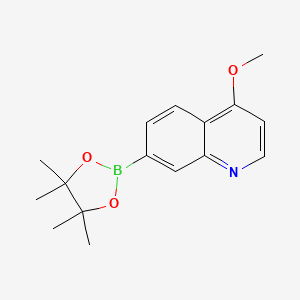

![molecular formula C8H16ClNO3 B2580572 (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol; clorhidrato CAS No. 2419076-44-9](/img/structure/B2580572.png)

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

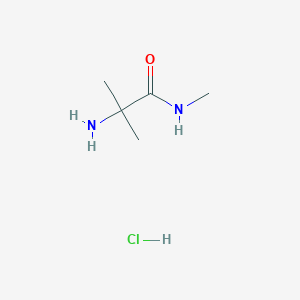

“(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride” is a compound with the molecular formula C9H18ClNO2. It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .

Synthesis Analysis

The synthesis of this compound has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Molecular Structure Analysis

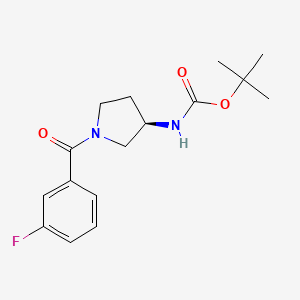

The molecular structure of this compound is characterized by its spiro configuration, which gives it 3D structural properties and inherent rigidity . This structure is significant in the synthesis of biologically active compounds and is widely applied in the search for modern drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and heterocyclization . The preparation of the spiro compound could be carried out in a single step from nitrile in THF without isolation of intermediate, and the yield of the final product was higher than in the case of a two-steps synthesis .Aplicaciones Científicas De Investigación

- Los investigadores han explorado el uso de EN300-7472410 en reacciones de decarboxilación asimétrica catalizada por Pd. Específicamente, sirve como sustrato para la construcción de espiro [4.5]deca-6,9-dien-8-onas que presentan carbonos cuaternarios vicinales . Estos carbonos sintéticamente desafiantes ofrecen un gran potencial para la complejidad y diversidad en la síntesis orgánica.

- Los investigadores han sintetizado derivados espiro, incluida la 6,10-dioxaspiro[4.5]decano-7,9-diona, que podría servir como precursores o intermediarios en la ingeniería de cristales .

Decarboxilación asimétrica catalizada por Pd

Ingeniería de cristales y química de estado sólido

Recuperación de petróleo pesado: (Potencial):

Mecanismo De Acción

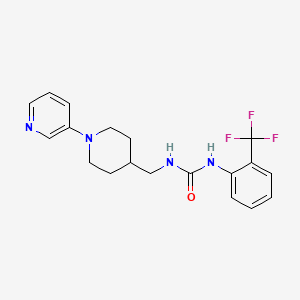

While the specific mechanism of action for this compound is not detailed in the available literature, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

Propiedades

IUPAC Name |

(8R,9S)-6-oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c10-6-3-8(1-2-9-5-8)12-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+,8?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQDZUMTKYDRIB-GZVYQWMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC(C(CO2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCC12C[C@@H]([C@@H](CO2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

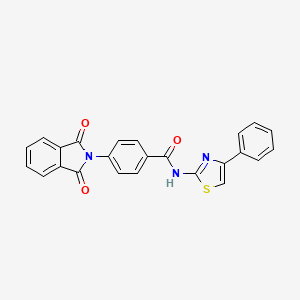

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)

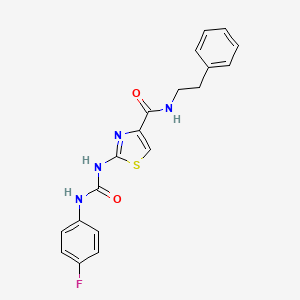

![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)

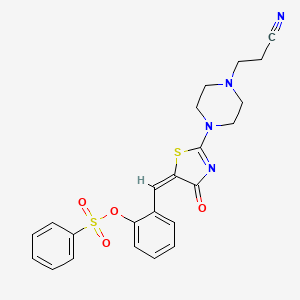

![1-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperidine-4-carboxamide](/img/structure/B2580502.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)